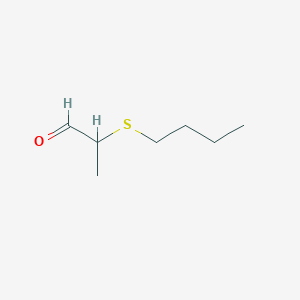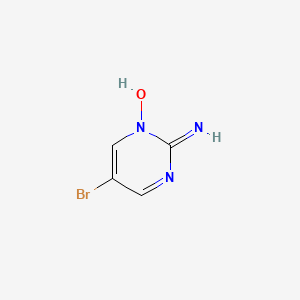
5-Bromo-2-iminopyrimidin-1(2h)-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-iminopyrimidin-1(2h)-ol is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-iminopyrimidin-1(2h)-ol typically involves the bromination of 2-iminopyrimidin-1(2h)-ol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-iminopyrimidin-1(2h)-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Typical conditions involve heating the reaction mixture in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidin-1(2h)-ol derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
5-Bromo-2-iminopyrimidin-1(2h)-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-iminopyrimidin-1(2h)-ol is not well-defined. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Iminopyrimidin-1(2h)-ol: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Chloro-2-iminopyrimidin-1(2h)-ol: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.
5-Fluoro-2-iminopyrimidin-1(2h)-ol:
Uniqueness
5-Bromo-2-iminopyrimidin-1(2h)-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications where the bromine atom plays a crucial role.
Propiedades
Número CAS |
84539-23-1 |
|---|---|
Fórmula molecular |
C4H4BrN3O |
Peso molecular |
190.00 g/mol |
Nombre IUPAC |
5-bromo-1-hydroxypyrimidin-2-imine |
InChI |
InChI=1S/C4H4BrN3O/c5-3-1-7-4(6)8(9)2-3/h1-2,6,9H |
Clave InChI |
XRSHHAYBGOOWFV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=N)N1O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-2-ylcyclohex-2-en-1-one](/img/structure/B14421653.png)
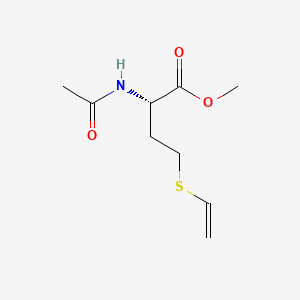
![1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one](/img/structure/B14421671.png)


![Benz[h]isoquinoline-6-carbonitrile](/img/structure/B14421689.png)

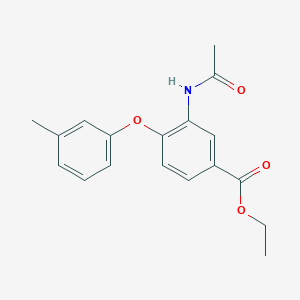
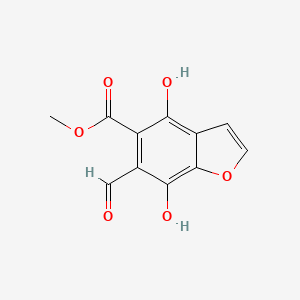
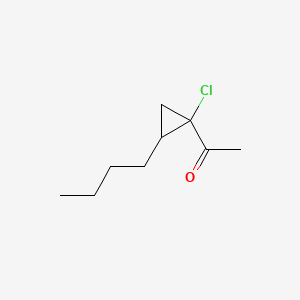
![{[(Chloromethyl)(fluoro)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B14421725.png)
